(3-Benzyloxyphenyl)oxoacetic acid ethyl ester
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Overview
Description
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.311 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxoacetic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of (3-benzyloxyphenyl)oxoacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of (3-benzyloxyphenyl)oxoacetic acid chloride with ethanol. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (3-Benzyloxyphenyl)oxoacetic acid and ethanol.
Reduction: (3-Benzyloxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Benzyloxyphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl benzoate: Another ester with a benzoate moiety.
Vinyl benzoate: An ester with a vinyl group.
Uniqueness
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This structural feature enhances its utility in various synthetic and research applications .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(3-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C17H16O4/c1-2-20-17(19)16(18)14-9-6-10-15(11-14)21-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
InChI Key |
PAXZONQUYVKISX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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